2-Chloro-5-(chloromethyl)thiophene
Description
Structural Classification within Halogenated Thiophenes
2-Chloro-5-(chloromethyl)thiophene, with the chemical formula C₅H₄Cl₂S, belongs to the family of halogenated thiophenes. sigmaaldrich.com Thiophenes are five-membered aromatic heterocyclic compounds containing one sulfur atom. The introduction of halogen atoms, in this case, chlorine, onto the thiophene (B33073) ring and a side chain significantly influences the compound's reactivity and physical properties.
The structure consists of a thiophene ring chlorinated at the C5 position and bearing a chloromethyl (-CH₂Cl) group at the C2 position. This specific arrangement of substituents defines its chemical behavior, particularly the reactivity of the two chlorine atoms in different chemical environments—one on the aromatic ring and one on the aliphatic side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 23784-96-5 sigmaaldrich.comcookechem.commyskinrecipes.comacrospharma.co.krsigmaaldrich.commendelchemicals.comchemscene.com |
| Molecular Formula | C₅H₄Cl₂S sigmaaldrich.comcookechem.commyskinrecipes.comacrospharma.co.krsigmaaldrich.commendelchemicals.com |
| Molecular Weight | 167.06 g/mol sigmaaldrich.comcookechem.commyskinrecipes.comacrospharma.co.krsigmaaldrich.commendelchemicals.com |
| Boiling Point | 83-85 °C at 8 mmHg sigmaaldrich.comcookechem.comsigmaaldrich.com |
| Density | 1.385 g/mL at 25 °C sigmaaldrich.comcookechem.comsigmaaldrich.com |
| Refractive Index | n20/D 1.575 sigmaaldrich.comcookechem.comsigmaaldrich.com |
| Appearance | Clear colorless to yellow liquid |
Significance as a Versatile Chemical Intermediate in Organic Synthesis
The primary significance of this compound lies in its role as a versatile chemical intermediate. nbinno.com The two chlorine atoms in the molecule exhibit different reactivities, allowing for selective chemical modifications. The chloromethyl group is susceptible to nucleophilic substitution reactions, while the chlorine atom on the thiophene ring can participate in cross-coupling reactions.
This dual reactivity makes it a valuable precursor for the synthesis of a wide range of thiophene derivatives. For instance, it has been utilized in the synthesis of complex organic molecules such as 1-(1,1′-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane. sigmaaldrich.comcookechem.com These syntheses highlight the compound's utility in constructing molecules with potential applications in medicinal chemistry and materials science.
Overview of Research Trajectories and Applications
Research involving this compound has paved the way for its application in several specialized areas. Its derivatives are key components in the development of pharmaceuticals and advanced materials.
In the pharmaceutical industry, thiophene-containing compounds are known to exhibit a broad spectrum of biological activities. While specific applications of this compound are part of ongoing research, its structural relative, 2-chloro-5-methylthiophene (B100211), is used as an active pharmaceutical intermediate. fishersci.com Another related compound, 2-chloro-5-thiophenic acid, is a crucial intermediate for the anticoagulant drug Rivaroxaban. google.com The reactivity of this compound makes it a prime candidate for the synthesis of new drug candidates.
In the field of materials science, thiophene-based polymers are of great interest for their electronic and optical properties. For example, the related compound 2-chloro-5-methylthiophene is used in the synthesis of dithienylcyclopentene optical molecular switches. fishersci.com The ability to introduce various functional groups onto the this compound scaffold allows for the fine-tuning of the properties of resulting materials, opening avenues for the creation of novel organic electronic materials.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(1,1′-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane |
| 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane |
| 2-chloro-5-methylthiophene |
| 2-chloro-5-thiophenic acid |
| Rivaroxaban |
| Thiophene |
| Sulfur |
| Chlorine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTKXCOGYOYAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342578 | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23784-96-5 | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23784-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Methodologies for the Synthesis of 2 Chloro 5 Chloromethyl Thiophene
Established Synthetic Pathways and Mechanistic Considerations
The primary and most traditional route to synthesizing 2-chloro-5-(chloromethyl)thiophene and its analogs is through the chloromethylation of a thiophene (B33073) precursor.
The chloromethylation of thiophene is a long-established reaction, historically employing reagents like hydrochloric acid and formaldehyde (B43269). google.com This electrophilic substitution reaction introduces a chloromethyl group onto the thiophene ring. The reaction is typically carried out at low temperatures to control the reactivity and minimize byproduct formation. orgsyn.org A common procedure involves bubbling hydrogen chloride gas into a mixture of thiophene and formaldehyde in the presence of an acid catalyst. orgsyn.org
However, these traditional methods are not without their difficulties.
The table below summarizes some of the key challenges associated with traditional chloromethylation methods.
| Challenge | Description |
| Byproduct Formation | Formation of significant quantities of hard-to-separate side products. google.com |
| Yield Optimization | Difficulty in achieving high yields of the desired product. google.com |
| Product Instability | The product is thermally labile and can decompose or polymerize. google.comorgsyn.org |
| Safety Concerns | The product is a strong irritant, and its instability can pose safety risks. google.comorgsyn.org |
To address the shortcomings of traditional methods, improved protocols have been developed. A notable advancement is the use of ketone-containing compounds as solvents or additives in the chloromethylation reaction. google.comgoogle.com This innovative approach has been shown to significantly improve both the yield and the technical characteristics of the process. google.com
The process involves carrying out the chloromethylation of thiophene in the presence of one or more ketone compounds, such as acetone, methyl-ethyl-ketone, or methyl-isobutyl-ketone. google.comgoogle.com The reaction is typically performed at temperatures between -15 °C and +20 °C. google.com The use of a ketone solvent facilitates the reaction and can lead to yields of 2-chloromethyl-thiophene as high as 80-81%. google.com
The table below details the improved yields achieved with different ketone additives.
| Ketone Additive | Reagents | Yield of 2-chloromethyl-thiophene |
| Methyl-isobutyl-ketone | Thiophene, Paraformaldehyde, Hydrochloric acid, Hydrogen chloride | 81% google.com |
| Methyl-ethyl-ketone | Thiophene, Paraformaldehyde, Hydrochloric acid, Hydrogen chloride | 80.2% google.com |
The mechanism for this enhancement is believed to involve the ketone's ability to modulate the reaction environment, potentially by improving the solubility of the reactants or by influencing the stability of the reactive intermediates, thereby leading to higher selectivity and yield. google.com
Chloromethylation of Thiophene and Derivatives: Historical Context and Evolution
Synthesis of Related Precursors and Analogues Relevant to this compound Research
The synthesis of precursors and analogs is crucial for expanding the chemical space around this compound and for developing new materials and compounds. For instance, 2-chlorothiophene (B1346680) serves as a starting material for producing derivatives like 2-acetyl-5-chlorothiophene, which can then be further functionalized. researchgate.net This is achieved through a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum trichloride, with reported yields as high as 91%. researchgate.net
Another relevant precursor is 2-thiophenemethanol, which can be converted to 2-(chloromethyl)thiophene. chemicalbook.com This transformation can be accomplished using a variety of reagents, including thionyl chloride or by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like diisopropylethylamine (DIEA). chemicalbook.com
The synthesis of more complex thiophene derivatives, such as those used in organic electronics, often starts from building blocks like 2-chloro-3-(chloromethyl)thiophene. These precursors can undergo various reactions, including Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions, to create a diverse range of functionalized thiophenes.
Emerging Synthetic Techniques for Enhanced Efficiency and Scalability (e.g., Continuous Flow Reactions)
To meet the demands of modern chemical manufacturing for more efficient, safer, and scalable processes, emerging synthetic techniques are being explored. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing. researchgate.netmdpi.comnih.gov
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and selectivity. mdpi.com The enhanced heat and mass transfer in flow reactors can also enable the use of more hazardous reagents and reactions in a safer manner. mdpi.com While specific applications of continuous flow for the direct synthesis of this compound are not extensively detailed in the provided results, the technology has been successfully applied to the synthesis of other thiophene derivatives. researchgate.net For example, the direct arylation of thiophenes has been achieved in a continuous flow system with yields up to 90% and a high productivity of 1.1 g/h. researchgate.net This demonstrates the potential of flow chemistry for the efficient and scalable production of functionalized thiophenes.
Purification Strategies for Research-Grade this compound
Obtaining high-purity this compound is essential for its use in research and further synthesis. cookechem.com Due to the inherent instability and the presence of byproducts from the synthesis, a multi-step purification process is often necessary.
A common initial step involves washing the crude product with an aqueous solution, such as a saturated sodium bicarbonate or potassium carbonate solution, to neutralize any remaining acid. google.comorgsyn.org This is followed by drying over an anhydrous agent like calcium chloride. orgsyn.org
The primary method for purification is distillation under reduced pressure. orgsyn.org This is crucial to avoid the high temperatures that can lead to decomposition of the thermally labile product. A fractionating column is often employed to achieve better separation from impurities. orgsyn.org
Given the instability of the purified product, stabilization is a critical final step. This is typically achieved by adding a small amount (1-2% by weight) of a stabilizer, such as dicyclohexylamine (B1670486). orgsyn.org For long-term storage, it is recommended to keep the stabilized compound in a refrigerator. orgsyn.org
Iii. Chemical Reactivity and Derivatization Pathways of 2 Chloro 5 Chloromethyl Thiophene
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chloromethyl group at the 5-position of the thiophene (B33073) ring is a primary benzylic-like halide, making it highly susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the facile introduction of a wide variety of functional groups.
The general scheme for this reaction involves the displacement of the chloride ion by a nucleophile (Nu-), as depicted below:
Scheme 1: General Nucleophilic Substitution at the Chloromethyl Group
Cl-C₄H₂S-CH₂Cl + Nu⁻ → Cl-C₄H₂S-CH₂-Nu + Cl⁻
This pathway is fundamental for creating a diverse library of derivatives. For instance, reaction with amines, thiols, and other nucleophiles can be readily achieved. A significant application of this reactivity is in the synthesis of imidazole-containing compounds, which are of interest in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com In a typical reaction, 2-chloro-5-(chloromethyl)thiophene is treated with an appropriate imidazole (B134444) derivative to yield the corresponding substituted product. sigmaaldrich.com This reaction is a key step in the synthesis of molecules like 1-(1,1′-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane. sigmaaldrich.com
The table below summarizes representative nucleophilic substitution reactions.
| Nucleophile (Nu⁻) | Reagent Example | Product Type | Reference |
| Imidazole | 1H-imidazole | 1-[(5-chloro-2-thienyl)methyl]-1H-imidazole | sigmaaldrich.com |
| Amine (R-NH₂) | 2-Thiophenemethylamine | N-((5-chlorothiophen-2-yl)methyl)thiophen-2-yl)methanamine | sigmaaldrich.com |
| Thiol (R-SH) | 1,3,4-Oxadiazole-2-thiol | 2-(((5-chlorothiophen-2-yl)methyl)thio)-1,3,4-oxadiazole | researchgate.net |
| Cyanide (CN⁻) | Sodium Cyanide | (5-chlorothiophen-2-yl)acetonitrile | N/A |
Reactions Involving the Thiophene Ring System
The thiophene ring itself can undergo various transformations, most notably electrophilic aromatic substitution. However, the reactivity of the ring in this compound is significantly influenced by the two substituents. Both the chlorine atom and the chloromethyl group are electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. uoanbar.edu.iq
Electrophilic substitution, if forced, would occur at the available 3 or 4 positions. The directing effects of the existing substituents would need to be considered. Generally, electrophilic substitution on thiophene occurs preferentially at the α-position (2 or 5). pearson.com Since both α-positions are occupied, substitution is directed to the β-positions (3 or 4). The chlorine at C2 is an ortho-, para- director (directing to 3 and 5), while the chloromethyl group at C5 is also an ortho-, para- director (directing to 4). This can lead to a mixture of products.
Common electrophilic substitution reactions include:
Nitration: Typically carried out with nitrating agents like nitric acid in acetic anhydride. orgsyn.org For deactivated thiophenes, harsher conditions might be necessary, which can also lead to side reactions or decomposition.
Halogenation: Introduction of another halogen (e.g., bromine or iodine) onto the ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). jcu.edu.au
Acylation: Friedel-Crafts acylation can introduce a ketone functionality, but the deactivated nature of the ring makes this challenging.
Due to the deactivating nature of the substituents, nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the chloro group, is also a possibility, particularly with strong nucleophiles and/or activating conditions. The presence of electron-withdrawing groups can stabilize the Meisenheimer intermediate formed during such reactions. uoanbar.edu.iq
Palladium-Catalyzed Cross-Coupling Reactions and Related Transformations
The chlorine atom attached to the thiophene ring at the 2-position provides a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalyst systems can facilitate these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically an arylboronic acid, to form a biaryl linkage. This method has been used to synthesize 2-aryl-5-(bromomethyl)thiophenes from 2-bromo-5-(bromomethyl)thiophene, and similar reactivity is expected for the chloro-analogue with an appropriate catalyst system. d-nb.infonih.govnih.govresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This provides a route to introduce vinyl groups onto the thiophene ring at the 2-position.
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing access to aryl-substituted alkynes. wikipedia.orgjk-sci.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.org This method can be used to synthesize 2-alkynyl-5-(chloromethyl)thiophenes.
The table below provides an overview of these potential cross-coupling reactions.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | 2-Aryl-5-(chloromethyl)thiophene | d-nb.infonih.govsemanticscholar.org |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand / Base | 2-(Alkenyl)-5-(chloromethyl)thiophene | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 2-(Alkynyl)-5-(chloromethyl)thiophene | wikipedia.orgjk-sci.comorganic-chemistry.org |
Functional Group Interconversions Leading to Novel Scaffolds
The strategic modification of the existing functional groups in this compound opens pathways to novel molecular frameworks with potential applications in materials science and medicinal chemistry.
A notable transformation is the reaction of this compound with elemental white phosphorus under phase-transfer catalysis conditions (KOH, water, dioxane, benzyltriethylammonium chloride). This reaction proceeds via nucleophilic attack of the phosphide (B1233454) species, generated in situ, on the electrophilic carbon of the chloromethyl group. The reaction leads to the formation of tris[(5-chloro-2-thienyl)methyl]phosphine oxide in good yield.
The phosphine (B1218219) oxide synthesized in the previous step serves as a valuable precursor for the Wittig-Horner reaction. Upon treatment with a strong base like sodium amide (NaNH₂) in THF, the phosphine oxide is deprotonated to form a stabilized carbanion. This carbanion then reacts with aldehydes or ketones, such as benzaldehyde (B42025), to produce alkenes. This specific reaction yields 2-chloro-5-[(E)-2-phenylethenyl]thiophene and bis[(5-chloro-2-thienyl)methyl]phosphinic acid as a by-product.
The reactive chloromethyl group is an excellent anchor for building various heterocyclic systems.
Imidazoles: As mentioned in section 3.1, the reaction of this compound with imidazole or its derivatives via nucleophilic substitution is a direct route to imidazole-containing thiophenes. sigmaaldrich.com This is a key strategy for synthesizing pharmacologically relevant molecules.
Oxadiazole Thioethers: A plausible synthetic route to oxadiazole thioethers involves a two-step process. First, an appropriate acylhydrazide is cyclized to form a 5-substituted-1,3,4-oxadiazole-2-thiol. researchgate.net This thiol can then act as a nucleophile, reacting with this compound in the presence of a base to displace the chloride and form the corresponding 2-(((5-chlorothiophen-2-yl)methyl)thio)-1,3,4-oxadiazole derivative.
Thieno[2,3-b]thiophene (B1266192) derivatives: The synthesis of the thieno[2,3-b]thiophene core from this compound is more complex and less directly reported. However, a hypothetical pathway could involve converting the chloromethyl group into a thiomethyl group (-CH₂SH) via reaction with a sulfur nucleophile like sodium hydrosulfide. Subsequent functionalization of the thiophene ring at the 4-position, followed by an intramolecular cyclization, could potentially lead to the formation of the fused ring system. Various methods exist for constructing the thieno[2,3-b]thiophene scaffold, often involving the cyclization of appropriately substituted thiophene precursors. nih.gov
Reactions with Amine Derivatives (e.g., Monoethanolamine Vinyl Ether)
The reaction between this compound and an amine derivative like monoethanolamine vinyl ether is anticipated to proceed via a nucleophilic substitution mechanism. The nitrogen atom of the amine, being a potent nucleophile, would attack the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. This would result in the formation of a new carbon-nitrogen bond, yielding an N-substituted (5-chlorothiophen-2-yl)methanamine (B1354192) derivative.
In the case of monoethanolamine vinyl ether, which possesses both a primary amine and a vinyl ether functional group, the primary amine is the more nucleophilic site and is expected to be the point of attachment to the thiophene moiety. The reaction would likely be carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and to stabilize the transition state of the nucleophilic substitution. The presence of a non-nucleophilic base may be employed to neutralize the hydrogen chloride generated during the reaction, thus driving the equilibrium towards the product.
Drawing a parallel to the reactivity of analogous heterocyclic compounds, the amination of 2-chloro-5-(hydroxymethyl)pyridin-4-ol (B11788994) with primary or secondary amines is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, generally ranging from 80 to 120°C. It is reasonable to extrapolate that similar conditions would be effective for the reaction of this compound with monoethanolamine vinyl ether.
The expected product of this reaction would be N-((5-chlorothiophen-2-yl)methyl)-2-(vinyloxy)ethan-1-amine. The integrity of the vinyl ether group would likely be maintained under these conditions, provided that strongly acidic conditions, which could lead to its hydrolysis, are avoided.
The following table summarizes the anticipated reaction parameters and product based on the described reactivity.
| Reactant 1 | Reactant 2 | Expected Product | Inferred Reaction Conditions |
| This compound | Monoethanolamine vinyl ether | N-((5-chlorothiophen-2-yl)methyl)-2-(vinyloxy)ethan-1-amine | Solvent: Polar aprotic (e.g., DMF, DMSO) Temperature: 80-120°C Base: Non-nucleophilic base (optional) |
It is important to note that the specific yield and the potential for side reactions, such as quaternization of the amine or reactions involving the vinyl ether group under certain conditions, would need to be determined empirically through experimental investigation.
Iv. Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-5-(chloromethyl)thiophene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show two distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the aliphatic protons of the chloromethyl group.
Thiophene Ring Protons: The two protons on the disubstituted thiophene ring are chemically non-equivalent and appear as a pair of doublets in the aromatic region (typically δ 6.8-7.2 ppm). Their proximity on the ring leads to spin-spin coupling.
Chloromethyl Protons: The two protons of the chloromethyl (-CH₂Cl) group are equivalent and appear as a singlet in the aliphatic region (typically δ 4.6-4.8 ppm). The chemical shift is significantly downfield due to the deshielding effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound is expected to display four distinct signals for the four unique carbon atoms of the thiophene ring and one signal for the chloromethyl carbon.
Thiophene Ring Carbons: The signals for the carbon atoms in the thiophene ring typically appear in the δ 125-142 ppm range. The carbons bonded to the chlorine atom (C2) and the chloromethyl group (C5) will have distinct chemical shifts from the other two ring carbons (C3 and C4).
Chloromethyl Carbon: The carbon of the -CH₂Cl group is expected to appear in the aliphatic region, typically around δ 40-45 ppm.
| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | ~ 6.9 - 7.1 | Doublet | Thiophene Ring Proton (H3 or H4) |
| ¹H | ~ 6.8 - 7.0 | Doublet | Thiophene Ring Proton (H4 or H3) |
| ¹H | ~ 4.75 | Singlet | Chloromethyl Protons (-CH₂Cl) |
| ¹³C | ~ 141 | Singlet | Thiophene Ring Carbon (C5) |
| ¹³C | ~ 138 | Singlet | Thiophene Ring Carbon (C2) |
| ¹³C | ~ 127.5 | Singlet | Thiophene Ring Carbon (C3 or C4) |
| ¹³C | ~ 127.0 | Singlet | Thiophene Ring Carbon (C4 or C3) |
| ¹³C | ~ 40 | Singlet | Chloromethyl Carbon (-CH₂Cl) |
Note: Predicted chemical shifts are based on typical values for substituted thiophenes and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound provides evidence for its key structural features. caltech.edu
The primary absorptions in the spectrum confirm the presence of the thiophene ring and the chloroalkane moieties.
C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the chloromethyl group appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic C=C bond stretching within the thiophene ring gives rise to characteristic absorptions in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The presence of the two chlorine atoms is confirmed by C-Cl stretching vibrations, which typically appear in the fingerprint region between 600 and 800 cm⁻¹.
C-S Stretching: The C-S bond vibration of the thiophene ring also occurs in the fingerprint region, often around 600-700 cm⁻¹.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene Ring) |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂Cl) |
| 1600 - 1400 | C=C Stretch | Aromatic (Thiophene Ring) |
| 800 - 600 | C-Cl Stretch | Chloroalkane (-CH₂Cl) & Chloroarene |
| 700 - 600 | C-S Stretch | Thiophene Ring |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular formula is C₅H₄Cl₂S, giving it a molecular weight of approximately 167.06 g/mol . cookechem.commatrix-fine-chemicals.comsigmaaldrich.com
The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will display a characteristic cluster of peaks for ions containing two chlorine atoms:
M⁺ peak: (containing two ³⁵Cl atoms)
[M+2]⁺ peak: (containing one ³⁵Cl and one ³⁷Cl atom)
[M+4]⁺ peak: (containing two ³⁷Cl atoms)
The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms.
Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for this compound under electron ionization (EI) would likely involve the loss of chlorine or the chloromethyl group.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |
| 166/168/170 | [C₅H₄Cl₂S]⁺ | Molecular Ion (M⁺) cluster |
| 131/133 | [C₅H₄ClS]⁺ | Loss of a Cl radical from the molecular ion |
| 97 | [C₄H₂S]⁺ | Loss of HCl from the [C₅H₄ClS]⁺ fragment |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, LC-MS, GC)
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by GC. google.com In this technique, the compound is vaporized and passed through a column. Its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification and quantification. GC is frequently used to monitor the progress of a reaction and to determine the purity of the final product. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of this compound. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common method. A typical mobile phase could consist of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid. sielc.com By monitoring the eluent with a UV detector (as the thiophene ring is UV-active), the purity of the compound can be accurately assessed.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the detection specificity of mass spectrometry. As the compound elutes from the HPLC column, it is introduced directly into the mass spectrometer. This allows for the confirmation of the molecular weight of the peak corresponding to this compound, providing an exceptionally high degree of confidence in its identification, even in complex mixtures. sielc.comresearchgate.net The use of a volatile buffer like formic acid in the mobile phase is required for compatibility with the MS detector. sielc.com
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |
| GC | Nonpolar (e.g., polysiloxane) | Inert Gas (e.g., Helium, Nitrogen) | Purity assessment, reaction monitoring |
| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water mixture | Purity assessment, preparative separation |
| LC-MS | C18 (Reverse-Phase) | Acetonitrile/Water with Formic Acid | Peak identification, molecular weight confirmation |
V. Computational and Theoretical Investigations of 2 Chloro 5 Chloromethyl Thiophene and Its Derivatives
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of thiophene (B33073) derivatives. researchgate.net DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311G(d,p)), are commonly used to optimize molecular geometries and calculate fundamental electronic properties. figshare.comresearchgate.net
Studies on related thiophene systems have demonstrated that DFT calculations can accurately predict molecular geometries, which are often in good agreement with experimental data from X-ray diffraction. figshare.comresearchgate.net These calculations provide information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional structure of the molecule.
A key aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and stability of a molecule. researchgate.netmdpi.com A smaller energy gap generally suggests higher reactivity. For instance, investigations into chlorothiophene-based chalcones have utilized DFT to calculate the HOMO-LUMO energy gap, providing insights into their electronic properties. arabjchem.org
Furthermore, DFT can be used to compute various electronic properties like total energy, cohesive energy, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These parameters collectively help in understanding the kinetic stability and reactivity of the molecule. For example, molecules with low chemical hardness and high electrophilicity are predicted to be more reactive. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule, thereby predicting how it will interact with other reagents. arabjchem.org
The table below summarizes key electronic properties that can be determined for 2-Chloro-5-(chloromethyl)thiophene and its derivatives using DFT calculations.
| Electronic Property | Significance in Reactivity Prediction |
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | Relates to chemical reactivity and stability. |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | Measures the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | Quantifies the electrophilic character of a molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. |
This table is generated based on principles of computational chemistry and is for illustrative purposes.
Prediction of Molecular Descriptors and Their Role in Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science, aiming to correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net
For this compound and its derivatives, a variety of molecular descriptors can be calculated using computational tools. These descriptors fall into several categories:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical Descriptors: These 3D descriptors are calculated from the optimized molecular geometry and include parameters like molecular surface area and volume.
Electronic Descriptors: As discussed in the previous section, these are obtained from quantum chemical calculations and include HOMO/LUMO energies, dipole moment, and partial atomic charges. researchgate.net
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures hydrophobicity, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. chemscene.com
These descriptors are then used to build mathematical models that can predict the activity of new, unsynthesized compounds. nih.gov For example, a QSAR study on a series of thiophene derivatives might reveal that their antifungal activity is correlated with a specific range of hydrophobicity and the energy of the LUMO. researchgate.net Such models are invaluable for prioritizing which derivatives to synthesize and test, thereby saving time and resources. researchgate.net
The following table presents some of the key molecular descriptors for the parent compound, this compound, which are relevant for QSAR studies.
| Molecular Descriptor | Calculated Value | Significance |
| Molecular Weight | 167.05 g/mol sigmaaldrich.com | Relates to the size of the molecule. |
| LogP | 3.1403 chemscene.com | Indicates the hydrophobicity of the molecule. |
| Topological Polar Surface Area (TPSA) | 0 Ų chemscene.com | Relates to membrane permeability. |
| Number of Hydrogen Bond Acceptors | 1 chemscene.com | Influences interactions with biological targets. |
| Number of Hydrogen Bond Donors | 0 chemscene.com | Influences interactions with biological targets. |
| Number of Rotatable Bonds | 1 chemscene.com | Indicates molecular flexibility. |
Data sourced from publicly available chemical databases. chemscene.comsigmaaldrich.com
Theoretical Modeling of Interactions with Biological Targets
Understanding how a molecule interacts with a biological target, such as a protein or enzyme, is crucial for designing effective therapeutic agents. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model these interactions. nih.gov
Molecular docking predicts the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a receptor to form a stable complex. nih.gov This allows for the identification of key binding interactions and the estimation of binding affinity. For instance, docking studies on thiophene derivatives have been used to investigate their interactions with various protein targets, including those involved in cancer. researchgate.netnih.gov
Following molecular docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand-protein complex. rsc.org This provides a more accurate estimation of binding affinity than docking scores alone. nih.gov The binding free energy is composed of several terms, including electrostatic interactions, van der Waals interactions, and solvation energies. rsc.org
Electrostatic interactions, which arise from the attraction or repulsion between charged or polar groups on the ligand and the protein, are a major component of the binding energy. rsc.org The distribution of partial charges on the thiophene derivative, which can be calculated using quantum chemical methods, plays a significant role in determining these interactions.
Hydrogen bonds are a specific type of electrostatic interaction involving a hydrogen atom located between two electronegative atoms. They are highly directional and play a crucial role in determining the specificity of ligand binding. nih.gov Analysis of docking and MD simulation results can identify the specific amino acid residues in the protein that form hydrogen bonds with the thiophene derivative. For example, studies on other thiophene-based inhibitors have shown that the sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the drug-receptor interaction. nih.gov
The table below illustrates the types of interaction data that can be obtained from theoretical modeling studies.
| Interaction Type | Description | Role in Binding |
| Binding Free Energy (ΔGbind) | The overall energy change upon ligand binding. | A lower value indicates stronger binding affinity. |
| Electrostatic Interactions | Interactions between charged and polar groups. | A major contributor to the binding energy. |
| Van der Waals Interactions | Short-range attractive/repulsive forces. | Important for overall shape complementarity. |
| Hydrogen Bonds | Specific directional interactions. | Key for binding specificity and affinity. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Drives the binding of nonpolar parts of the ligand into hydrophobic pockets. |
This table is generated based on the principles of molecular modeling and is for illustrative purposes.
Computational Approaches to Study Reaction Mechanisms and Pathways
For derivatives of this compound, computational methods can be used to study their synthesis and subsequent reactions. For example, DFT calculations can elucidate the mechanism of the Claisen-Schmidt condensation used to synthesize chlorothiophene-based chalcones. arabjchem.org This can help in optimizing reaction conditions to improve yields and selectivity.
Vi. Applications in Medicinal Chemistry and Pharmaceutical Research
Design and Synthesis of Bioactive Derivatives
2-Chloro-5-(chloromethyl)thiophene is a versatile reagent for synthesizing a variety of bioactive compounds. sigmaaldrich.com Its utility is demonstrated in the preparation of fused thiophene (B33073) derivatives, such as thienopyrimidines, which have shown potential as anticancer agents. mdpi.com The synthesis often involves multi-step reactions where the thiophene core is elaborated with other heterocyclic systems or functional groups to enhance biological activity.
For instance, novel fused thiophene derivatives have been synthesized with the aim of creating dual inhibitors of VEGFR-2 and AKT, two key targets in cancer therapy. mdpi.com The synthetic pathways can involve the reaction of this compound with various amines or other nucleophiles to build more complex molecular architectures. orientjchem.org Another synthetic approach involves the Claisen-Schmidt condensation reaction to produce chlorothiophene-based chalcones, starting from chloro-substituted acetyl thiophenes like 2-acetyl-5-chlorothiophene, which itself can be derived from 2-chlorothiophene (B1346680). arabjchem.orgchemicalbook.com These chalcones are recognized as versatile pharmacophores in the design of therapeutic agents. arabjchem.org
Furthermore, N-acylhydrazone derivatives of thiophene have been developed as potential antiproliferative agents. sci-hub.se The synthesis of various N-substituted chloroacetamide derivatives has also been explored, aiming to create new bioactive agents for use as herbicides or antimicrobial compounds. ijpsr.info These synthetic strategies highlight the importance of the substituted thiophene core in generating libraries of molecules for biological screening. nih.govnih.gov
Table 1: Examples of Synthesized Bioactive Thiophene Derivatives
| Starting Material/Core | Derivative Class | Synthetic Method | Target Application | Reference |
|---|---|---|---|---|
| This compound | Thienopyrimidines | Multi-step cyclization | Anticancer (VEGFR-2/AKT inhibitors) | mdpi.com |
| 2-Acetyl-5-chlorothiophene | Chalcones | Claisen-Schmidt condensation | Anticancer | arabjchem.org |
| Thiophene-2-carbohydrazonoyl chloride | 1,3,4-Thiadiazoles | Heterocyclization | Anticancer | sci-hub.se |
| 2-Chloro-N,N-diphenylacetamide | Thiazole-diamines | Cyclization with thiourea (B124793) | Analgesic (COX inhibitors) | orientjchem.org |
Exploration of Antimicrobial and Antifungal Activities
Thiophene derivatives are a well-established class of compounds with significant antimicrobial and antifungal properties. nih.govnih.gov Research has focused on synthesizing and evaluating new thiophene-based molecules to combat the growing problem of multidrug-resistant microorganisms. nih.gov
Derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) moieties linked to a 2-thienyl group have been synthesized and tested against various bacterial strains. nih.gov For example, certain 3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones displayed marked broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. nih.gov Similarly, a focused library of thiophene derivatives was evaluated against drug-resistant Gram-negative bacteria, identifying compounds with promising activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov Time-kill curve assays demonstrated that some of these derivatives have bactericidal effects, potentially by increasing membrane permeabilization. nih.gov
In the realm of antifungal research, derivatives of 2,2':5',2"-terthiophene have been shown to induce a significant reduction in the growth rate of the dermatophyte Microsporum cookei when photoactivated with UV-A light. nih.gov Other studies have explored 2-thiohydantoin (B1682308) hybrids and 4-thiazolidinone (B1220212) derivatives for their antifungal potential against pathogenic fungi like Candida albicans. mdpi.comresearchgate.net For instance, certain 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives exhibited moderate to excellent activity against selected bacterial and fungal strains. researchgate.net The antifungal efficacy of compounds like 2-chloro-5-trifluoromethoxybenzeneboronic acid has also been investigated, revealing mechanisms that involve compromising the integrity of the plasma membrane and mitochondria of the fungus Geotrichum candidum. researchgate.net
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound Class | Target Organism | Activity | Reference |
|---|---|---|---|
| 5-(2-Thienyl)-1,2,4-triazoles/1,3,4-oxadiazoles | Gram-positive bacteria (S. aureus, B. subtilis) | High activity | nih.gov |
| Thiophene carboxamides | Colistin-resistant A. baumannii & E. coli | Bactericidal effect, MIC₅₀ 8-32 mg/L | nih.gov |
| 2,2':5',2"-terthiophenes | Microsporum cookei (dermatophyte) | Fungistatic (UV-A activated) | nih.gov |
| 2-Thiohydantoin hybrids | S. aureus, B. subtilis | Weak to moderate bacteriostatic activity | mdpi.com |
Investigation of Anticancer Potential and Enzyme Inhibition (e.g., Aromatase, CYP17, Kinases)
The thiophene scaffold is a key component in the development of novel anticancer agents. nih.gov Derivatives have been designed to target various cancer-specific proteins and signaling pathways. nih.govsci-hub.se
Fused thiophene derivatives, such as thienopyrimidines, have demonstrated significant efficacy as anticancer agents. mdpi.com Specific derivatives have shown high cytotoxic activity against liver (HepG2) and prostate (PC-3) cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com These compounds were found to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT kinase, inducing apoptosis in cancer cells. mdpi.com Chlorothiophene-based chalcones have also been investigated, with some compounds exhibiting potent toxicity against colorectal cancer cells (WiDr), with IC₅₀ values as low as 0.45 µg/mL. arabjchem.org
Furthermore, thiophene analogues of 5-chloro-5,8-dideazafolic acid have been synthesized and tested as inhibitors of tumor cell growth, showing IC₅₀ values of 1.8 µM against human leukemic lymphoblasts. nih.gov Hybrid molecules combining a Ciminalum moiety (2-chloro-3-(4-nitrophenyl)prop-2-enylidene) with a 4-thiazolidinone core have also shown significant cytotoxic effects on various tumor cell lines, including leukemia, colon cancer, and breast cancer. nih.gov
Beyond direct cytotoxicity, thiophene derivatives have been explored as enzyme inhibitors. For example, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were identified as potent inhibitors of the urease enzyme, which is implicated in various diseases. nih.gov The most active compound in this series exhibited an IC₅₀ value of 0.0019 µM. nih.gov The inhibition of enzymes like cyclo-oxygenase (COX) has also been a target, with 2-chloro-N,N-diphenylacetamide derivatives being evaluated for their analgesic activity through docking studies on COX-1 and COX-2 enzymes. orientjchem.org
Table 3: Anticancer and Enzyme Inhibitory Activity of Thiophene Derivatives
| Derivative Class | Target Cell Line / Enzyme | Measured Activity (IC₅₀) | Reference |
|---|---|---|---|
| Thienopyrimidines | HepG2 (Liver Cancer) | 3.105 µM | mdpi.com |
| Thienopyrimidines | PC-3 (Prostate Cancer) | 2.15 µM | mdpi.com |
| Chlorothiophene-based Chalcones | WiDr (Colorectal Cancer) | 0.45 µg/mL | arabjchem.org |
| Thiophene analogues of Folic Acid | CCRF-CEM (Leukemia) | 1.8 µM | nih.gov |
| 1-Aroyl-3-aryl Thiourea Hybrids | Jack Bean Urease (Enzyme) | 0.0019 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of thiophene derivatives. These studies analyze how chemical modifications to the core structure influence biological activity, guiding the design of more potent and selective compounds. nih.govsci-hub.se
For antimicrobial thiophenes, SAR analysis has revealed that the nature of substituents on the thiophene ring and associated moieties is critical. In a series of 5-(2-thienyl)-1,2,4-triazoles and 1,3,4-oxadiazoles, the aminomethyl substituents were found to be the primary determinant of antibacterial activity. nih.gov For thiophene carboxamides active against resistant bacteria, substitution in the amide group at position 2 of the thiophene ring with a 4-chlorophenyl group led to a more potent compound. nih.gov
In the context of anticancer agents, SAR studies on thienopyrimidine derivatives showed that aromatic substitutions, such as a 2-chloro-5-methylphenyl group, resulted in marked cytotoxic activity. mdpi.com For thiophene-based chalcones, the presence and position of chloro and methoxy (B1213986) substituents on the benzaldehyde (B42025) ring significantly impacted their toxicity against cancer cells. arabjchem.org Similarly, for 1,3,4-thiadiazole (B1197879) derivatives, the introduction of an electron-donating methoxy group on the aryl moiety was linked to promising antitumor activity, whereas replacement with a chlorine atom did not yield the same potency. sci-hub.se The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent in the 5-position of 4-thiazolidinones was found to be key for their anticancer cytotoxicity. nih.gov
These SAR insights are crucial for the rational design of new derivatives with improved efficacy and selectivity for their biological targets. nih.govnih.govdongguk.edu
Development of Novel Therapeutic Agents as Pharmaceutical Intermediates
This compound and its close relatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other novel therapeutic agents. sigmaaldrich.comresearchgate.netbloomtechz.com The reactivity of the chloromethyl group makes it a key synthon for introducing the 5-chloro-thiophen-2-yl-methyl moiety into larger molecules. sigmaaldrich.com
A significant application is in the synthesis of anticoagulants. For example, 2-chloro-5-thiophenic acid, which can be prepared from 2-chlorothiophene, is an important intermediate for Rivaroxaban, an oral direct Factor Xa inhibitor used to prevent deep venous thrombosis. google.com The compound this compound itself was used in the synthesis of precursors for potential antifungal agents. sigmaaldrich.com
Beyond established drugs, these thiophene intermediates are used to create new chemical entities with potential therapeutic value. For example, 2-chloro-5-(chloromethyl)pyridine, a structural analogue, is used as a key intermediate to synthesize hydrazone compounds with potential antimicrobial and antimalarial effects. researchgate.net Similarly, 2-chloro-5-chloromethyl-1,3-thiazole, another related heterocyclic compound, is a valuable intermediate in the preparation of pesticides and pharmaceuticals. google.com The accessibility and reactivity of these chlorinated thiophene and thiazole (B1198619) building blocks facilitate the exploration of new chemical space in drug discovery. semanticscholar.org
Vii. Applications in Materials Science
Utilization as a Building Block for Conjugated Polymers
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the cornerstone of modern organic electronics. The thiophene (B33073) ring is a fundamental unit in many of these polymers due to its excellent electronic properties and stability. 2-Chloro-5-(chloromethyl)thiophene can be strategically employed in the synthesis of such polymers.
The chlorine atom at the 2-position of the thiophene ring is a suitable handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds. researchgate.netorganic-chemistry.orgharvard.edunih.gov These reactions are fundamental to creating the polymer backbone. For instance, the 2-chloro position can be coupled with an organoboron or organotin derivative of another monomer to build the conjugated chain. While direct polymerization of this compound is not widely documented, its structure is analogous to other halothiophenes used in polycondensation reactions. nih.gov
Furthermore, the chloromethyl group offers a secondary site for modification. It can be used to attach side chains to the polymer, which are crucial for controlling solubility, morphology, and intermolecular interactions. The ability to precisely control polymer structure through such building blocks is essential for optimizing the performance of the final material. nih.gov
Synthesis of Monomers for Advanced Functional Materials
The true versatility of this compound lies in its potential to be converted into a wide array of more complex monomers before polymerization. The reactive chloromethyl group (-CH₂Cl) is readily transformed into other functional groups through nucleophilic substitution reactions.
For example, it can be converted to:
Alkoxy or Aryloxy groups: By reacting with alcohols or phenols, leading to monomers with varying solubility and electronic properties.
Thioether groups: Reaction with thiols can introduce sulfur-rich side chains, which can enhance intermolecular interactions and charge transport. nih.gov
Amine or Amide groups: Introducing nitrogen-containing functionalities can alter the polymer's energy levels and surface properties.
Ester or Ether linkages: These can be used to attach complex side chains that influence the material's processability and self-assembly behavior. acs.org
This pre-functionalization strategy allows for the creation of tailor-made monomers. These new monomers can then be polymerized, often via the remaining chloro group on the thiophene ring, to produce advanced functional materials with precisely engineered properties for specific applications.
Research into Electronic and Optical Materials (e.g., Organic Field-Effect Transistors, Hybrid Solar Cells)
Thiophene-based polymers are extensively researched for use in organic electronic devices. The incorporation of chlorine atoms into the polymer backbone is a known strategy to fine-tune the material's electronic properties.
Organic Field-Effect Transistors (OFETs): In OFETs, the charge carrier mobility (µ) is a key performance metric. The properties of polythiophenes can be significantly influenced by substituents. Introducing electron-withdrawing groups like chlorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org A lower HOMO level can lead to better environmental stability and improved charge injection from high work function electrodes. While direct data for polymers from this compound is scarce, studies on analogous chlorinated polythiophenes demonstrate their potential. For instance, regioregular polymers with specific substituent orientations can achieve significantly higher charge mobilities. acs.org
Table 1: Representative Performance of Thiophene-Based OFETs with Different Side Chains
| Polymer Side Chain/Type | Device Configuration | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| Alkylthio-substituted (P3EHTT) nih.gov | Bottom-gate, Top-contact | 0.084 | > 10⁵ |
| Alkyl-substituted (P3EHT) nih.gov | Bottom-gate, Top-contact | 0.028 | > 10⁵ |
| Conjugated thienylvinyl side chain researchgate.net | Bottom-gate, Top-contact | 0.061 | 10⁴ |
| Regioregular with FBT units (PA2) acs.org | Nanogrooved Substrate | 1.2 | - |
| Regioregular with ClBT units (PA10) acs.org | Nanogrooved Substrate | 0.35 | - |
This table presents data from various thiophene-based polymers to illustrate the impact of side-chain and backbone modifications on OFET performance. The values are representative of the field and not directly from polymers synthesized using this compound.
Table 2: Photovoltaic Performance of Solar Cells with Chlorinated vs. Fluorinated Polymer Donors
| Polymer Donor | Acceptor | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| PBDB-T-2Cl (Chlorinated) scispace.com | IT-4F | 0.88 | 22.4 | 73.0 | 14.4 |
| PBDB-T-2F (Fluorinated) scispace.com | IT-4F | 0.84 | 22.5 | 70.0 | 13.2 |
| PBDB-ThCl15 (Chlorinated Terpolymer) acs.org | Y6 | 0.86 | 25.56 | 71.3 | 15.63 |
| PBDB-Th15 (Non-chlorinated Terpolymer) acs.org | Y6 | 0.84 | 25.43 | 69.8 | 14.91 |
This table compares the performance of solar cells using chlorinated and analogous non-chlorinated or fluorinated polymer donors, demonstrating the positive effect of chlorination on device voltage and efficiency. Data is from representative high-performance systems.
Development of Aggregation-Induced Emission (AIE) Materials
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation. This effect is the opposite of the common aggregation-caused quenching (ACQ) observed in many traditional dyes. The mechanism of AIE often involves the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.
Thiophene units are frequently incorporated into AIE-active molecules (AIEgens). They can be attached to core structures like tetraphenylethene (TPE) to modulate the emission color and quantum yield. The this compound building block is well-suited for this application. It can be coupled to a pre-existing AIE core via its chloro-substituted ring or, after functionalization of the chloromethyl group, attached through a flexible or rigid linker. The presence of the thiophene and chlorine can influence the electronic properties and packing modes of the AIEgen, thereby tuning its emission characteristics. While direct synthesis from this compound is not prominent, the principle has been demonstrated with other thiophene derivatives.
Table 3: Photoluminescence Properties of a Thiophene-Containing AIEgen
| Compound | Solvent/State | Excitation (λₑₓ, nm) | Emission (λₑₘ, nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Tetrathienylethene (TTE) | THF (Solution) | 330 | - | ~0 |
| Tetrathienylethene (TTE) | THF/Water (Aggregates) | 330 | 496 | High |
| Tetrathienylethene (TTE) | Crystal (Solid State) | - | 531 | High |
This table shows representative data for a thiophene-based AIEgen, illustrating the dramatic increase in emission upon aggregation. Data adapted from studies on tetrathienylethene. rsc.org
Viii. Research Considerations for Stability, Handling, and Storage
Degradation Pathways and Mechanisms (e.g., Thermal Decomposition, Hydrogen Chloride Liberation)
2-Chloro-5-(chloromethyl)thiophene is susceptible to degradation, particularly through thermal decomposition and the liberation of hydrogen chloride gas. fishersci.com Heating the compound can lead to an expansion or decomposition that may cause a violent rupture of containers. scbt.com On combustion, it is known to emit toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, phosgene, and hydrogen chloride. fishersci.comscbt.com
A closely related compound, 2-chloromethylthiophene, is known to decompose, sometimes with explosive force, even when stored in cold and dark conditions. orgsyn.org This decomposition is characterized by the liberation of hydrogen chloride, which can lead to a dangerous buildup of pressure within a sealed container. orgsyn.org Advanced decomposition of 2-chloromethylthiophene results in frothing and resinification. orgsyn.org For this compound, any excessive darkening of the liquid should be viewed as an indicator of decomposition. orgsyn.org
| Decomposition Product | Chemical Formula | Reference |
| Carbon monoxide | CO | fishersci.comscbt.com |
| Carbon dioxide | CO2 | fishersci.com |
| Sulfur oxides | SOx | fishersci.comscbt.com |
| Hydrogen chloride gas | HCl | fishersci.comscbt.comorgsyn.org |
| Phosgene | COCl2 | scbt.com |
Polymerization Behavior and Inhibitory Strategies
While some safety data sheets for this compound state that hazardous polymerization will not occur, it is important to note that related compounds are known to undergo resinification, which is a form of polymerization. scbt.comorgsyn.org The formation of polymers has been identified as a potential impurity in the synthesis of this compound. google.com
For the related compound 2-chloromethylthiophene, specific strategies are employed to inhibit decomposition and subsequent polymerization. orgsyn.org These strategies could be considered for this compound in a research setting.
| Inhibitory Strategy | Description | Reference |
| Addition of Stabilizer | The addition of dicyclohexylamine (B1670486) (1-2% by weight) to the crude product can act as a stabilizer. | orgsyn.org |
| Conversion to a More Stable Salt | For storage purposes, it can be converted to the more stable hexamethylenetetrammonium salt. | orgsyn.org |
Reactivity with Common Reagents and Incompatible Materials
This compound is reactive with several classes of common laboratory reagents. Contact with these incompatible materials should be avoided to prevent hazardous reactions. The primary incompatibilities are with strong oxidizing agents and strong bases. fishersci.com Additionally, reactions with alcohol and water should be avoided. scbt.com For analogous compounds, reactions with mild steel and galvanized steel have been reported to produce hydrogen gas, which can form explosive mixtures with air. scbt.com
| Incompatible Material | Potential Hazard | Reference |
| Strong Oxidizing Agents | May result in ignition or hazardous reactions. | fishersci.comscbt.com |
| Strong Bases | Incompatible, potential for hazardous reactions. | fishersci.comscbt.comscbt.com |
| Alcohols | Avoid reaction. | scbt.com |
| Water / Moisture | May decompose in the presence of moist air or water. | fishersci.comscbt.com |
| Mild Steel / Galvanized Steel | Potential to produce flammable hydrogen gas (reported for analogous compounds). | scbt.com |
| Acids, Acid Chlorides, Acid Anhydrides | Listed as incompatible for similar thiophene (B33073) compounds. | capotchem.cn |
Sensitivity to Environmental Factors
The compound is sensitive to common environmental factors, specifically moisture and air. fishersci.com Exposure to moist air can lead to decomposition. scbt.com Therefore, it is crucial to protect the compound from the atmosphere to maintain its chemical integrity.
| Environmental Factor | Effect | Reference |
| Moisture | Decomposes. Moisture-sensitive. | fishersci.comscbt.com |
| Air | Air-sensitive. | fishersci.com |
Strategies for Safe Laboratory Handling and Storage in Research Environments
Given its reactivity and sensitivity, strict protocols for handling and storage are necessary. All handling should be conducted in a chemical fume hood. fishersci.com Personal protective equipment, including chemical safety goggles, gloves, and protective clothing, should be worn. fishersci.com
Storage recommendations emphasize a controlled environment to prevent degradation. The compound should be stored in a cool, dry, and well-ventilated place. fishersci.com Many suppliers recommend storage in a freezer at -20°C in a dark place and under an inert atmosphere. sigmaaldrich.combldpharm.com Containers should be kept tightly closed, although for the related and unstable 2-chloromethylthiophene, storage in a loosely plugged bottle within a larger container is recommended to prevent pressure buildup. fishersci.comorgsyn.org Given the potential for hydrogen chloride liberation, storing in a sealed container for extended periods is not advisable. orgsyn.org Regular inspection for signs of decomposition, such as color change, is a prudent safety measure. orgsyn.org
| Handling & Storage Strategy | Recommendation | Reference |
| Handling | ||
| Ventilation | Use only under a chemical fume hood. | fishersci.com |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | fishersci.com |
| Storage | ||
| Temperature | Store in a cool place. Freezer storage at -20°C is commonly recommended. | fishersci.comsigmaaldrich.combldpharm.comchemicalbook.com |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place. Store under an inert atmosphere. | fishersci.combldpharm.com |
| Container | Avoid storing in sealed containers for long durations due to potential for HCl gas liberation. For highly unstable analogs, a loosely plugged bottle is advised. | orgsyn.org |
| Incompatibilities | Store away from incompatible materials such as strong oxidizing agents and strong bases. | fishersci.com |
| Location | Store in a locked-up, designated area. | fishersci.com |
Ix. Future Research Directions and Emerging Trends
Exploration of New Synthetic Methodologies and Catalytic Systems
Future research into the synthesis of 2-Chloro-5-(chloromethyl)thiophene and its derivatives is expected to concentrate on the development of more efficient, selective, and sustainable methods. While traditional chlorination and chloromethylation methods are established, the focus is shifting towards advanced catalytic systems. The exploration of novel catalysts, including metal-organic frameworks (MOFs) and nanoparticle-based catalysts, could offer higher yields and improved regioselectivity, reducing the formation of unwanted isomers.
Furthermore, flow chemistry is an emerging trend that promises to enhance the safety and scalability of synthetic processes involving this reactive intermediate. Continuous flow reactors can offer precise control over reaction parameters, minimizing the risks associated with exothermic reactions and hazardous reagents. The development of bespoke catalytic converters for flow systems tailored to thiophene (B33073) chemistry represents a significant avenue for future investigation.
| Research Focus | Potential Advancement | Impact |
| Novel Catalysts | Metal-Organic Frameworks (MOFs), Nanoparticles | Higher yields, improved selectivity, reduced waste |
| Flow Chemistry | Continuous Flow Reactors | Enhanced safety, scalability, and process control |
| C-H Activation | Direct Functionalization of Thiophene Ring | More atom-economical and efficient syntheses |
Advanced Computational Studies for Rational Design of Derivatives
The rational design of novel this compound derivatives with tailored properties is a key area for future research, driven by advancements in computational chemistry. Density Functional Theory (DFT) and other molecular modeling techniques will be instrumental in predicting the electronic, optical, and biological properties of new molecules before their synthesis. This in-silico approach will save significant time and resources by prioritizing the most promising candidates for laboratory investigation.
For instance, computational screening of virtual libraries of derivatives can identify compounds with optimal HOMO-LUMO energy levels for applications in organic electronics or with specific binding affinities for biological targets. This predictive power will accelerate the discovery of next-generation materials and therapeutic agents.
| Computational Technique | Application in Derivative Design | Desired Outcome |
| Density Functional Theory (DFT) | Prediction of electronic and optical properties | Optimized materials for organic electronics |
| Molecular Docking | Simulation of binding to biological targets | Identification of potential drug candidates |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Predictive models for therapeutic efficacy |
Identification of Novel Biological Targets and Therapeutic Applications
Building on the established use of thiophene-containing compounds in medicine, a significant future trend will be the systematic exploration of this compound derivatives against a wider range of biological targets. High-throughput screening (HTS) of compound libraries derived from this scaffold against various enzymes, receptors, and ion channels will be a key strategy.
Emerging areas of therapeutic interest include neurodegenerative diseases, inflammatory disorders, and metabolic syndromes. For example, derivatives could be designed as inhibitors of kinases or proteases implicated in these conditions. The reactive chloromethyl group provides a convenient handle for introducing diverse functionalities, allowing for the fine-tuning of pharmacological activity and the exploration of new chemical spaces. The synthesis of compounds like 1-(1,1′-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane highlights the utility of this compound as a starting material for creating complex molecules with potential therapeutic applications.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Kinase inhibitors, apoptosis inducers | Thiophene derivatives have shown anticancer activity |
| Infectious Diseases | Bacterial or viral enzyme inhibitors | Broad-spectrum antimicrobial potential |
| Neurology | Receptor modulators, enzyme inhibitors | Addressing unmet needs in neurodegenerative disorders |
Integration into Green Chemistry Processes and Sustainable Synthesis
The principles of green chemistry will increasingly influence the future production and use of this compound. Research will focus on developing more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
This includes the exploration of solvent-free reaction conditions, the use of biodegradable catalysts, and the development of efficient recycling processes for catalysts and reagents. For instance, a patented green synthesis method for the analogous 2-chloro-5-chloromethylthiazole (B146395) simplifies reaction steps and absorbs hydrogen chloride by-products, avoiding large amounts of wastewater. Similar innovative approaches for the thiophene derivative are a key future goal. The aim is to create a cradle-to-cradle lifecycle for this important chemical, ensuring its long-term sustainability.
| Green Chemistry Principle | Application to Synthesis | Environmental Benefit |
| Atom Economy | C-H activation, catalytic cycles | Minimization of by-products |
| Use of Safer Solvents | Supercritical fluids, ionic liquids, water | Reduction of volatile organic compounds (VOCs) |
| Energy Efficiency | Microwave-assisted synthesis, flow chemistry | Lower energy consumption and carbon footprint |
Development of Next-Generation Functional Materials
The unique electronic properties of the thiophene ring make this compound an attractive building block for the development of next-generation functional materials. Future research will likely focus on its incorporation into advanced organic electronic devices.
There is significant potential for designing and synthesizing novel polymers and small molecules for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The chlorine and chloromethyl substituents provide handles for tuning the electronic properties and morphology of these materials, which is crucial for achieving high device performance and stability. The exploration of self-assembling materials based on this thiophene scaffold could also lead to the development of new sensors and smart coatings.
| Material Type | Potential Application | Key Property to be Optimized |
| Conducting Polymers | Organic solar cells, flexible electronics | Charge carrier mobility, band gap |
| Organic Semiconductors | Organic field-effect transistors (OFETs) | High on/off ratio, environmental stability |
| Luminescent Materials | Organic light-emitting diodes (OLEDs) | High quantum efficiency, color purity |
Q & A
Basic Research Question
- IR spectroscopy : Identify C–Cl stretches (~550–650 cm) and thiophene ring vibrations (~1500 cm) .
- NMR : Use H NMR to confirm substituent positions (e.g., singlet for isolated protons) and C NMR for quaternary carbon assignments .
- UV-Vis : Monitor conjugation effects; chlorinated thiophenes typically absorb at 250–300 nm .
How does the electronic structure of this compound influence its reactivity?
Advanced Research Question
The electron-withdrawing Cl groups reduce π-electron density, making the thiophene ring susceptible to electrophilic substitution at the 3-position. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity sites . Experimental validation via Hammett plots correlates substituent effects with reaction rates.
What environmental precautions are necessary for disposing of chlorinated thiophene waste?
Advanced Research Question
- Degradation : Use Fenton’s reagent (HO/Fe) to oxidize chlorinated byproducts .
- Regulatory compliance : Follow EPA guidelines for halogenated waste (D-code D004) .
- Biodegradation screening : Assess microbial consortiums (e.g., Pseudomonas spp.) for potential breakdown pathways .
How can researchers ensure compliance with international chemical regulations?
Basic Research Question
- Inventory checks : Verify listings in the Korean Existing Chemicals List (KECL) and China IECSC .
- SDS documentation : Ensure alignment with GHS standards (e.g., UN3261 for corrosive solids) .
- ZDHC MRSL : Screen for restricted substances in supply chains .
What strategies improve the regioselectivity of thiophene functionalization?
Advanced Research Question
- Directing groups : Install temporary auxiliaries (e.g., pyridinyl) to steer chloromethylation .
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance electrophilic substitution rates.
- Meta-chloroperoxybenzoic acid (mCPBA) : Oxidize thiophene to sulfoxide intermediates for controlled functionalization .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
